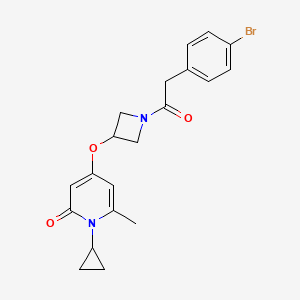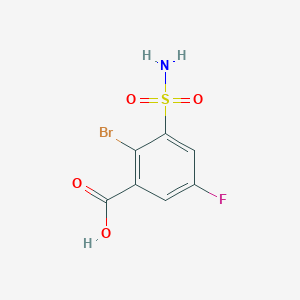
6-Methoxy-3-(4-nitrophenyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Methoxy-3-(4-nitrophenyl)chromen-2-one” is a chemical compound with the molecular formula C16H11NO5 . It is a derivative of chromen-2-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles . This compound acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
The synthesis of chroman-4-one derivatives, including “this compound”, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure and spectroscopic data . For instance, its molecular weight is 297.262 Da . Other properties such as melting point, solubility, and stability can be determined experimentally.科学的研究の応用
Synthesis and Catalytic Properties
6-Methoxy-3-(4-nitrophenyl)chromen-2-one is used in the synthesis of various compounds. Alonzi et al. (2014) discuss its application in the synthesis of Warfarin and its analogues, emphasizing its role in environmentally friendly catalytic processes using polystyrene-supported catalysts for Michael additions, a crucial step in these syntheses (Alonzi et al., 2014).
Crystal Structure Analysis
The compound's crystal structure has been analyzed to understand its conformation and molecular interactions. Inglebert et al. (2014) studied its crystal structure, noting the unique conformations and interactions within its molecular structure (Inglebert et al., 2014).
Antimicrobiotic and Anti-Inflammatory Effects
An isoflavone derivative of this compound, isolated from Belamcanda chinensis, exhibits antimicrobiotic and anti-inflammatory properties. Liu et al. (2008) found that the compound's molecular arrangement facilitates these biological activities (Liu et al., 2008).
Phototransformation Studies
Phototransformation of chromenones like this compound has been a subject of research. Khanna et al. (2015) explored its phototransformation, leading to the formation of exotic tetracyclic scaffolds, which is significant for understanding photochemical reactions in chromenones (Khanna et al., 2015).
Antitumor Activities
The compound's derivatives show potential in antitumor applications. Yin et al. (2013) synthesized analogues of this compound, identifying some with potent antiproliferative activities against tumor cell lines, highlighting their potential in cancer therapy (Yin et al., 2013).
Fluorescent Probes for Biological Imaging
The compound has been used in the development of fluorescent probes for biological imaging. Feng et al. (2016) developed a probe using a derivative of this compound for imaging hypoxic tumor cells, demonstrating its utility in biomedical research (Feng et al., 2016).
Photovoltaic Properties
The compound's derivatives are explored for their photovoltaic properties in dye-sensitized solar cells. Gad et al. (2020) conducted experimental and computational studies on chromen-2-one-based organic dyes, revealing their potential in improving photoelectric conversion efficiency (Gad et al., 2020).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity. Behrami et al. (2019) investigated the antibacterial effects of these compounds against various bacterial strains, demonstrating their potential in developing new antibacterial agents (Behrami et al., 2019).
将来の方向性
特性
IUPAC Name |
6-methoxy-3-(4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-13-6-7-15-11(8-13)9-14(16(18)22-15)10-2-4-12(5-3-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLZEMJLXONUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide](/img/structure/B2557084.png)

![N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2557086.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2557087.png)
![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide](/img/structure/B2557093.png)
![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)